molecular formula C16H22BNO2 B1397790 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile CAS No. 1082066-30-5

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Cat. No.: B1397790
CAS No.: 1082066-30-5
M. Wt: 271.2 g/mol
InChI Key: XJOJSFBFKRCJTK-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a sterically hindered boronic ester pinacol ester that serves as a critical synthetic intermediate in cross-coupling chemistry and advanced materials research. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions , where it functions as a versatile coupling partner for the synthesis of biaryl and heterobiaryl systems. The presence of the electron-withdrawing nitrile group adjacent to the benzene ring, part of a neopentyl-type structure, creates a unique electronic and steric profile that can influence the reactivity and physical properties of the resulting coupled products. This makes it particularly valuable for constructing complex organic frameworks found in pharmaceutical candidates and functional materials. Researchers utilize this compound in the development of organic electronic materials , such as non-fullerene acceptors for organic photovoltaics (OPVs) and emitters for organic light-emitting diodes (OLEDs), where the nitrile-substituted biphenyl core can tune band gaps and intermolecular packing. The steric bulk of the tert-butyl-like group can be leveraged to suppress undesirable side reactions and control molecular conformation, which is crucial for achieving high performance in optoelectronic devices and for studying structure-activity relationships in medicinal chemistry programs. This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-14(2,11-18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOJSFBFKRCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136716
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082066-30-5
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082066-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profile. The information is drawn from various scientific studies and publications.

  • Molecular Formula : C17H27BO3
  • Molecular Weight : 290.21 g/mol
  • CAS Number : 1362243-52-4

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may act as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent inhibitory effects compared to non-cancerous MCF10A cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Study Findings : Preliminary assays have shown that related boron compounds can inhibit the growth of certain bacteria and fungi. However, specific data on this compound is limited.

Safety and Toxicity

Evaluating the safety profile is crucial for any potential therapeutic application:

  • Toxicity Assessment : In toxicity studies conducted on mice, the compound showed no acute toxicity at doses up to 2000 mg/kg . This suggests a favorable safety margin for further development.

Pharmacokinetics

Understanding the pharmacokinetics is essential for assessing the viability of this compound as a therapeutic agent:

  • Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
  • Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg post intravenous administration .

Comparative Biological Activity Table

Biological ActivityIC50 Value (μM)Target Cell LineReference
Anticancer0.126MDA-MB-231 (TNBC)
AntimicrobialN/AVarious Bacteria/FungiN/A
Acute Toxicity>2000Kunming Mice

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for various reactions such as:

  • Suzuki Coupling Reactions: The presence of the boron atom facilitates cross-coupling reactions with aryl halides, making it useful in synthesizing complex organic molecules .
  • Nitrile Functionalization: The nitrile group can be further transformed into amines or carboxylic acids through hydrolysis or reduction processes, expanding its utility in synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to develop new pharmaceuticals:

  • Anticancer Agents: Research has indicated that boron-containing compounds exhibit anticancer properties. The incorporation of this compound into drug design may lead to novel therapeutic agents targeting specific cancer types .
  • Neuroprotective Agents: Studies suggest that compounds with similar structures may provide neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Materials Science

The unique properties of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile make it valuable in materials science:

  • Polymer Chemistry: It can be utilized as a monomer or additive in the development of polymers with enhanced thermal and mechanical properties due to the stability imparted by the dioxaborolane unit .
  • Nanotechnology: The compound's ability to form stable complexes with metal ions positions it well for applications in nanomaterials and catalysis .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of boron-containing compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Case Study 2: Polymer Development

Research conducted at a leading polymer chemistry lab demonstrated that incorporating this compound into polycarbonate matrices improved thermal stability and mechanical strength. The modified polymers exhibited enhanced performance characteristics suitable for high-temperature applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting differences in substituents, positions, and properties:

Compound Name (CAS) Substituent & Position Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (1082066-30-5) 2-Methylpropanenitrile, para -boronate C₁₆H₂₂BNO₂ 271.17 OLEDs, Suzuki couplings
PN-6093 (1160502-10-2) 2-Methylpropanenitrile, meta -boronate C₁₆H₂₂BNO₂ 271.17 Less conjugation efficiency in polymers
PN-1049 (1628010-80-9) 2-Methylpropanamide , para-boronate C₁₅H₂₃BN₂O₂ 280.18 Medicinal chemistry (amide bioactivity)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Benzonitrile, para-boronate C₁₃H₁₅BNO₂ 243.08 Charge-transfer materials
1,3-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (1073353-72-6) Urea-linked bis-boronate C₂₅H₃₄B₂N₂O₅ 484.19 Sensor materials, supramolecular chemistry

Key Comparative Analysis

Electronic and Steric Effects :

  • The nitrile group in the target compound enhances electron-withdrawing properties, improving reactivity in Suzuki-Miyaura couplings compared to amide (PN-1049) or ester analogs .
  • Steric hindrance from the 2-methyl group reduces undesired side reactions (e.g., protodeboronation) but may slow coupling kinetics compared to unhindered analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Positional Isomerism (para vs. meta) :

  • The para-substituted target compound exhibits superior conjugation in OLED materials compared to the meta-substituted PN-6093, which disrupts planarization in π-conjugated systems .

Functional Group Diversity :

  • Amide derivatives (e.g., PN-1049) are preferred in medicinal chemistry for hydrogen-bonding interactions, whereas the nitrile group in the target compound favors materials science applications .
  • Bis-boronate compounds (e.g., 1,3-bis(4-boronate phenyl)urea) enable crosslinking in polymers but lack the nitrile’s electronic tuning .

Solubility and Stability :

  • The target compound’s nitrile group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydrophobic aryl boronate esters .
  • Pinacol boronate esters generally exhibit higher hydrolytic stability than boronic acids, making them suitable for multi-step syntheses .

Research Findings

  • OLED Performance : In , boronate esters with nitrile substituents demonstrated enhanced electron mobility in thermally activated delayed fluorescence (TADF) emitters. The target compound’s para-substitution optimized charge transfer vs. meta-analogs .
  • Suzuki Coupling Efficiency: A study in noted that nitrile-containing boronate esters showed 15–20% higher yields in aryl-aryl couplings compared to amide derivatives, attributed to reduced steric bulk .
  • Medicinal Chemistry : PN-1049 (amide analog) exhibited antiplasmodial activity in , highlighting the role of functional groups in bioactivity .

Q & A

Q. What are the primary synthetic routes for preparing 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves:

  • Step 1 : Borylation of a halogenated precursor (e.g., bromophenyl derivatives) using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Subsequent functionalization of the nitrile group via nucleophilic substitution or condensation reactions. Reaction optimization may require inert conditions (N₂/Ar atmosphere), polar aprotic solvents (DMF, THF), and bases like Na₂CO₃ or Cs₂CO₃ .

Example Protocol (Adapted from ):

YieldReaction ConditionsKey Steps
85–90%Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water (3:1), 80°C, 12 hPurification via column chromatography (hexane/EtOAc) .

Q. How can researchers confirm structural identity and purity when commercial sources lack analytical data?

When analytical data are unavailable (e.g., Sigma-Aldrich products in ), employ:

  • NMR Spectroscopy : Confirm boronic ester peaks (¹¹B NMR: δ ~30–35 ppm; ¹H/¹³C for pinacol methyl groups) and nitrile functionality (IR: ~2230 cm⁻¹) .
  • X-ray Crystallography : Use software like SHELX or OLEX2 for structure refinement .
  • HPLC-MS : Verify purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for low-yield scenarios?

Low yields often arise from steric hindrance (methyl and nitrile groups) or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or air-stable precatalysts .
  • Ligand Optimization : Bulky ligands (e.g., SPhos, XPhos) improve turnover in sterically crowded systems .
  • Solvent/Base Tuning : Use toluene/Ethanol for hydrophobic substrates or DMF/H₂O for polar systems .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 120°C) .

Q. What are effective strategies for resolving contradictions in crystallographic data during structural analysis?

Discrepancies in bond lengths/angles or twinning issues can be addressed via:

  • Software Tools : Use OLEX2 for real-time refinement and SHELXL for high-resolution data .
  • Twinned Data Handling : Apply the TwinRotMat or CELL_NOW algorithms in SHELX .
  • Validation Metrics : Cross-check R-factors, Flack parameters, and residual electron density maps .

Q. How does the nitrile group influence the compound’s reactivity in medicinal chemistry applications?

The nitrile moiety enhances:

  • Metabolic Stability : Resistance to oxidative degradation in drug candidates .
  • Dipole Interactions : Improved binding affinity in enzyme active sites (e.g., kinase inhibitors) .
  • Probing Applications : Fluorescent tagging via click chemistry (e.g., azide-alkyne cycloaddition) .

Applications in Academic Research

Q. What role does this compound play in developing thermally activated delayed fluorescence (TADF) emitters?

The boronic ester enables horizontal molecular orientation in OLEDs, enhancing light outcoupling efficiency. Key steps:

  • Suzuki Coupling : Link to acridine or phenoxazine cores for TADF .
  • Device Fabrication : Optimize doping concentrations (5–10 wt%) in host matrices like CBP .

Q. How is it utilized in synthesizing bifunctional fluorescent probes?

The compound serves as a boron-reactive scaffold for detecting amyloid aggregates and ROS:

  • Probe Design : Couple with benzothiazolium dyes (e.g., BE02) via quaternization reactions .
  • In Vivo Imaging : Validate selectivity using SH-SY5Y cells and Aβ42 fibrils .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for boronic ester derivatives?

Discrepancies may arise from dynamic equilibria (boron trivalent/tetravalent states) or solvent effects:

  • Variable Temperature NMR : Identify equilibria by cooling samples to –40°C .
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ for peak splitting .

Methodological Best Practices

  • Purification : Use silica gel chromatography with hexane/EtOAc gradients for boronic esters .
  • Storage : Store at –20°C under inert gas to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

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